molecular formula C15H12ClFN4O2S B10909414 N-[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10909414
M. Wt: 366.8 g/mol
InChI Key: SWEIIYZRYKALBA-FBCYGCLPSA-N
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Description

N-((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of various functional groups, including a furan ring, a triazole ring, and halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and triazole intermediates, followed by their coupling through a condensation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification processes such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the

Properties

Molecular Formula

C15H12ClFN4O2S

Molecular Weight

366.8 g/mol

IUPAC Name

(E)-1-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C15H12ClFN4O2S/c1-24-15-20-18-9-21(15)19-7-11-2-3-12(23-11)8-22-10-4-5-14(17)13(16)6-10/h2-7,9H,8H2,1H3/b19-7+

InChI Key

SWEIIYZRYKALBA-FBCYGCLPSA-N

Isomeric SMILES

CSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)F)Cl

Canonical SMILES

CSC1=NN=CN1N=CC2=CC=C(O2)COC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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